molecular formula C25H35N3O4 B15295623 (1R,2S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-((2-hydroxy-1-phenylethyl)amino)ethyl)amino)-3-(pyrrolidin-1-yl)propan-1-ol

(1R,2S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-((2-hydroxy-1-phenylethyl)amino)ethyl)amino)-3-(pyrrolidin-1-yl)propan-1-ol

Cat. No.: B15295623
M. Wt: 441.6 g/mol
InChI Key: NEISUNSQNAPWBU-KBOKOGPMSA-N
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Description

(1R,2S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-((2-hydroxy-1-phenylethyl)amino)ethyl)amino)-3-(pyrrolidin-1-yl)propan-1-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dihydrobenzo dioxin ring, a hydroxy phenylethyl group, and a pyrrolidinyl propanol moiety, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-((2-hydroxy-1-phenylethyl)amino)ethyl)amino)-3-(pyrrolidin-1-yl)propan-1-ol typically involves multiple steps, including the formation of the dihydrobenzo dioxin ring, the introduction of the hydroxy phenylethyl group, and the attachment of the pyrrolidinyl propanol moiety. Common reagents used in these reactions include reducing agents, oxidizing agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like chromatography and crystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-((2-hydroxy-1-phenylethyl)amino)ethyl)amino)-3-(pyrrolidin-1-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (1R,2S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-((2-hydroxy-1-phenylethyl)amino)ethyl)amino)-3-(pyrrolidin-1-yl)propan-1-ol is studied for its potential biological activities. It may interact with specific enzymes or receptors, leading to various physiological effects.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure and reactivity make it a valuable component in industrial applications.

Mechanism of Action

The mechanism of action of (1R,2S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-((2-hydroxy-1-phenylethyl)amino)ethyl)amino)-3-(pyrrolidin-1-yl)propan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.

Properties

Molecular Formula

C25H35N3O4

Molecular Weight

441.6 g/mol

IUPAC Name

(1R,2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[(2-hydroxy-1-phenylethyl)amino]ethylamino]-3-pyrrolidin-1-ylpropan-1-ol

InChI

InChI=1S/C25H35N3O4/c29-18-22(19-6-2-1-3-7-19)27-11-10-26-21(17-28-12-4-5-13-28)25(30)20-8-9-23-24(16-20)32-15-14-31-23/h1-3,6-9,16,21-22,25-27,29-30H,4-5,10-15,17-18H2/t21-,22?,25+/m0/s1

InChI Key

NEISUNSQNAPWBU-KBOKOGPMSA-N

Isomeric SMILES

C1CCN(C1)C[C@@H]([C@@H](C2=CC3=C(C=C2)OCCO3)O)NCCNC(CO)C4=CC=CC=C4

Canonical SMILES

C1CCN(C1)CC(C(C2=CC3=C(C=C2)OCCO3)O)NCCNC(CO)C4=CC=CC=C4

Origin of Product

United States

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